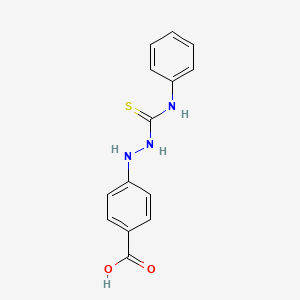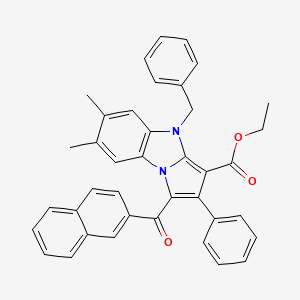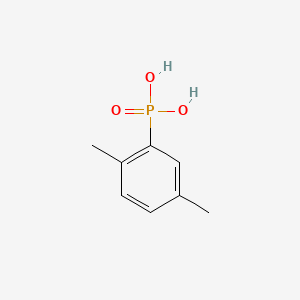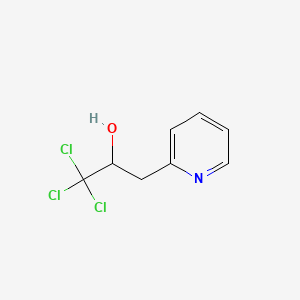
alpha-(Trichloromethyl)-2-pyridineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Trichloromethyl)-2-pyridineethanol is an organic compound characterized by the presence of a trichloromethyl group attached to a pyridine ring, with an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Trichloromethyl)-2-pyridineethanol typically involves the reaction of 2-pyridineethanol with trichloromethylating agents under controlled conditions. One common method includes the use of trichloromethyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-(Trichloromethyl)-2-pyridineethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methylated derivatives.
Applications De Recherche Scientifique
Alpha-(Trichloromethyl)-2-pyridineethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of agrochemicals and pharmaceuticals, where its unique chemical properties are advantageous.
Mécanisme D'action
The mechanism by which alpha-(Trichloromethyl)-2-pyridineethanol exerts its effects involves interactions with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Alpha-(Trichloromethyl)-2-pyridineethanol can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds also contain a pyridine ring with a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Uniqueness: The uniqueness of this compound lies in its combination of a trichloromethyl group with a pyridine ring and an ethanol moiety, which imparts distinct chemical and biological properties not found in other compounds.
Propriétés
Numéro CAS |
10129-55-2 |
|---|---|
Formule moléculaire |
C8H8Cl3NO |
Poids moléculaire |
240.5 g/mol |
Nom IUPAC |
1,1,1-trichloro-3-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C8H8Cl3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h1-4,7,13H,5H2 |
Clé InChI |
FUKQVPBVURQUCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


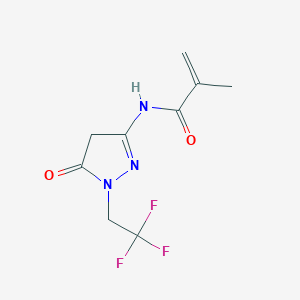
![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)
![(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione](/img/structure/B15075270.png)

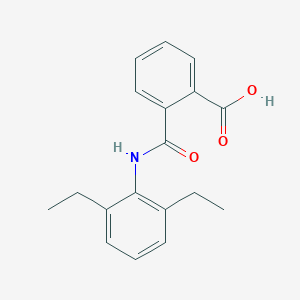
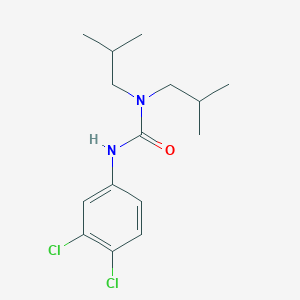

![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15075295.png)
![2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol](/img/structure/B15075312.png)

